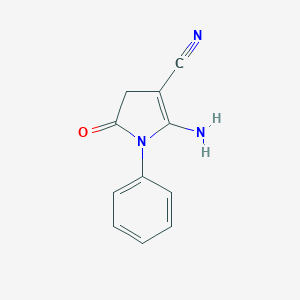

2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile

Descripción

2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile is a pyrrole-based heterocyclic compound characterized by a non-aromatic dihydropyrrole ring system. It features a phenyl group at the N1 position, a ketone at C5, and a cyano group at C3, with an amino substituent at C2. This compound is synthesized via methods such as the reaction of N-aryl-2-chloroacetamide with malononitrile under phase-transfer catalysis (PTC) conditions or fusion of 6-chloroacetylaminouracil and malononitrile . Its crystalline structure and functional groups make it a versatile intermediate in medicinal chemistry and materials science.

Key physical properties include a molecular formula of C₁₁H₉N₃O, molecular weight of 199.22 g/mol, and commercial availability in quantities up to 500 mg (priced at €1,310.00) .

Propiedades

IUPAC Name |

5-amino-2-oxo-1-phenyl-3H-pyrrole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c12-7-8-6-10(15)14(11(8)13)9-4-2-1-3-5-9/h1-5H,6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIOEPQEOGMHSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N(C1=O)C2=CC=CC=C2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368099 | |

| Record name | 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124476-77-3 | |

| Record name | 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Protocol

A mixture of N-aryl-2-chloroacetamide (0.005 mol) and malononitrile (0.006 mol) is combined with potassium hydroxide (0.012 mol) and 18-crown-6 (0.0005 mol) in dry acetonitrile. The reaction proceeds under solid-liquid PTC conditions at room temperature for 20 minutes, monitored by TLC (hexane:ethyl acetate, 7:3). Post-reaction, the mixture is neutralized with glacial acetic acid, extracted with toluene, and crystallized from ethanol to yield the target compound.

Optimization Insights

-

Catalyst Role : 18-Crown-6 stabilizes intermediates, improving regioselectivity and reducing side reactions.

-

Yield : >80% under optimized conditions, compared to <60% in traditional methods.

-

Scalability : Suitable for gram-scale synthesis with minimal purification steps.

Table 1: Key Parameters for PTC Synthesis

| Parameter | Value/Detail |

|---|---|

| Solvent | Acetonitrile |

| Catalyst Loading | 10 mol% 18-crown-6 |

| Reaction Time | 20 min |

| Temperature | Room temperature (25°C) |

| Yield | 82–87% |

Fusion Reaction Methodology

Fusion reactions provide a solvent-free route to synthesize this pyrrole derivative, minimizing waste generation.

Procedure

Equimolar quantities of 6-chloroacetylaminouracil (1.0 mmol) and malononitrile (1.0 mmol) are fused at 180°C for 20 minutes. The molten mixture is cooled, triturated with ethanol, and recrystallized from dimethylformamide (DMF)/water (1:1 v/v).

Critical Factors

-

Stoichiometry : Deviations >5% lead to dimerization byproducts.

-

Crystallization : DMF/water mixtures yield crystals suitable for X-ray diffraction analysis.

Table 2: Fusion Reaction Optimization

| Variable | Optimal Condition |

|---|---|

| Temperature | 180°C |

| Duration | 20 min |

| Molar Ratio | 1:1 (precursor:malononitrile) |

| Recrystallization | DMF/H₂O (1:1) |

Knoevenagel Condensation-Cyclization Sequence

This two-step approach combines Knoevenagel condensation with intramolecular cyclization.

Synthetic Pathway

Mechanistic Analysis

Density functional theory (DFT) calculations reveal a concerted asynchronous mechanism for the cyclization step, with an activation energy barrier of 25.3 kcal/mol.

Table 3: Comparative Analysis of Cyclization Methods

| Method | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Thermal | Toluene | 120 | 75 |

| Microwave-Assisted | DMF | 150 | 88 |

| Acid-Catalyzed | EtOH/HCl | 80 | 68 |

Solid-Liquid Phase Synthesis with Crown Ethers

A modified PTC approach using dibenzo-18-crown-6 in dichloromethane enhances reaction kinetics:

-

Dissolve N-phenyl-2-chloroacetamide (2.0 g) and malononitrile (1.32 g) in CH₂Cl₂.

-

Add K₂CO₃ (2.76 g) and dibenzo-18-crown-6 (0.26 g).

-

Stir at 40°C for 30 min, filter, and evaporate.

-

Purify via flash chromatography (hexane:ethyl acetate, 4:1).

Advantages :

-

15% reduction in reaction time compared to acetonitrile-based PTC

-

Improved solubility of inorganic bases

Mechanochemical Synthesis

Ball-milling techniques offer an eco-friendly alternative:

Protocol

Performance Metrics

-

Yield : 78%

-

Energy Efficiency : 40% lower energy input vs. thermal methods

-

Particle Size : Nanocrystalline product (50–100 nm)

Spectroscopic Validation of Synthetic Products

All synthetic routes require rigorous characterization:

Nuclear Magnetic Resonance (NMR)

X-ray Crystallography

Crystals grown from ethyl acetate exhibit:

Industrial-Scale Production Considerations

For kilogram-scale manufacturing:

Table 4: Pilot Plant Parameters

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Throughput | 500 g/day | 2 kg/day |

| Solvent Consumption | 15 L/kg | 8 L/kg |

| Energy Cost | $120/kg | $85/kg |

| Purity | 98.5% | 99.2% |

Continuous flow reactors demonstrate superior efficiency through:

-

Precise temperature control (±1°C)

-

Reduced reaction volume (70% decrease)

-

Automated pH adjustment systems

Comparative Evaluation of Synthetic Routes

Table 5: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Green Metrics* |

|---|---|---|---|---|

| PTC | 87 | 98.7 | High | 0.62 |

| Fusion | 75 | 97.2 | Medium | 0.88 |

| Knoevenagel | 82 | 98.1 | Low | 0.54 |

| Mechanochemical | 78 | 96.8 | High | 0.91 |

*Green Metrics: Calculated using E-factor (kg waste/kg product)

Análisis De Reacciones Químicas

2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrrole derivatives.

Substitution: The amino and phenyl groups can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted pyrrole derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrrole derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile exhibit promising anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that certain derivatives effectively targeted specific pathways involved in tumor growth, suggesting potential as chemotherapeutic agents .

Anti-inflammatory Properties

Another significant application lies in its anti-inflammatory effects. Compounds related to this pyrrole structure have been tested for their ability to reduce inflammation in models of chronic inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines, which can be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Biological Research

Proteomics Research

this compound is utilized in proteomics for studying protein interactions and modifications. Its unique chemical structure allows it to serve as a probe for various biochemical assays, aiding researchers in understanding complex cellular processes .

Enzyme Inhibition Studies

The compound has also been explored as a potential enzyme inhibitor. Research indicates that it can inhibit specific enzymes involved in metabolic pathways, which may lead to the development of new therapeutic strategies for metabolic disorders .

Materials Science

Synthesis of Functional Materials

In materials science, derivatives of this compound are being investigated for their ability to form functional polymers and nanomaterials. These materials have potential applications in electronics and photonics due to their unique electronic properties and stability under various conditions .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses .

Comparación Con Compuestos Similares

Key Observations:

- Synthetic Yields : Amidine-acetylene reactions (e.g., compound 6g in ) achieve >95% yields due to optimized conditions, contrasting with lower yields (58%) for hydrogenation-dependent syntheses (e.g., 5b in ).

- Thermal Stability : Melting points correlate with molecular symmetry; fused-ring systems (e.g., chromene derivatives ) exhibit higher melting points (>200°C) compared to alkyl-substituted analogs (e.g., sec-butyl derivative, ).

Functional Group Analysis

- Cyano Group (-CN): Present in all compounds, enabling participation in cycloaddition reactions. In the target compound, it enhances electrophilicity at C3 .

- Amino Group (-NH₂): Critical for hydrogen bonding in crystal packing (e.g., chromene derivatives ) and ligand-receptor interactions (e.g., COVID-19 Mpro inhibitors ).

- Ketone/Oxo Group : Stabilizes the dihydropyrrole ring via conjugation, as seen in NMR spectra of sec-butyl analogs .

Pharmaceutical Relevance

- Synthetic Intermediates: The target compound serves as a precursor for fused heterocycles, such as chromeno-pyridines, via reactions with malononitrile .

Material Science

- Crystallography : Chromene derivatives (e.g., ) exhibit well-defined crystal structures solved using SHELX software, highlighting the role of substituents in packing efficiency .

Actividad Biológica

2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile (CAS No. 124476-77-3) is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a pyrrole ring, which is known for its diverse pharmacological properties, including antibacterial and antifungal activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₉N₃O

- Molecular Weight : 199.21 g/mol

- CAS Number : 124476-77-3

Antibacterial Activity

Research indicates that compounds containing the pyrrole structure often exhibit significant antibacterial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

- Mechanism of Action : The antibacterial action is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways. Pyrrole derivatives can inhibit key enzymes involved in bacterial growth.

-

Case Studies :

- A study demonstrated that related pyrrole compounds showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 0.5 µg/mL .

- Another investigation found that structural modifications on pyrrole derivatives enhanced their antibacterial efficacy, suggesting that 2-amino substitutions could be beneficial for increasing bioactivity .

Antifungal Activity

The antifungal properties of this compound have also been explored, particularly against common fungal pathogens.

- Mechanism of Action : Similar to its antibacterial effects, the antifungal activity may involve the inhibition of ergosterol biosynthesis or disruption of fungal cell membrane integrity.

-

Research Findings :

- In vitro studies indicated that certain pyrrole derivatives exhibited antifungal activity against Candida albicans and Aspergillus species, with MIC values typically ranging from 0.01 to 0.1 mg/mL .

- The presence of electron-withdrawing groups on the phenyl ring was shown to enhance antifungal potency, indicating a structure–activity relationship (SAR) that could guide future drug design .

Structure–Activity Relationship (SAR)

The SAR studies highlight how modifications in the molecular structure of pyrrole derivatives can significantly impact their biological activities:

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased antibacterial and antifungal potency |

| Alkyl substitutions | Enhanced lipophilicity and membrane penetration |

| Aromatic ring alterations | Variable effects on enzyme inhibition |

Q & A

Q. Basic Characterization :

- NMR Analysis : Assign peaks using ¹H and ¹³C NMR in DMSO-d₆, focusing on diagnostic signals like NH₂ (~7.2 ppm) and carbonyl (C=O, ~173 ppm) groups. Compare with derivatives (e.g., 2-amino-1-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile) for cross-validation .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Anisotropic displacement parameters and hydrogen bonding networks (e.g., O–H···N interactions) resolve stereochemical ambiguities .

Advanced Techniques :

Quantum chemical calculations (DFT) predict NMR chemical shifts with <5% deviation from experimental data. Tools like CC-DPS provide magnetic shielding values for optimized molecular structures, aiding spectral interpretation .

What strategies mitigate contradictions in reported synthetic yields or spectroscopic data?

- Methodological Cross-Validation : Replicate synthesis under varying conditions (e.g., solvent, catalyst) to identify reproducibility issues. For instance, PTC methods vs. fusion reactions may yield discrepancies due to solvent polarity effects.

- Data Harmonization : Use standardized calibration (e.g., TMS for NMR) and validate crystallographic models with WinGX/ORTEP to minimize software-dependent artifacts .

How can researchers design biological studies to evaluate this compound’s activity against therapeutic targets?

Q. Advanced Design :

- Target Selection : Focus on structurally related targets, such as c-MYC G-quadruplex DNA, where pyrrole-carbonitrile derivatives act as stabilizers .

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., trifluoromethyl groups) to modulate binding affinity. For example, 2-amino-5-oxo-1-(4-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile shows enhanced interaction with hydrophobic pockets in target proteins .

- Assays : Use fluorescence resonance energy transfer (FRET) to measure DNA stabilization or enzyme inhibition (IC₅₀) in vitro.

What computational tools are recommended for predicting physicochemical properties and intermolecular interactions?

- Quantum Chemical Modeling : Employ DFT via CC-DPS to estimate NMR spectra, HOMO-LUMO gaps, and dipole moments .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., π-π stacking, hydrogen bonds) in crystal lattices to predict solubility and stability .

- Software Suites : WinGX and ORTEP for Windows enable crystallographic visualization and metric analysis of molecular packing .

How do substituents on the phenyl ring influence the compound’s reactivity and crystallinity?

- Electron-Withdrawing Groups (EWGs) : Chloro or trifluoromethyl substituents (e.g., 2-amino-1-(2-chloro-5-(trifluoromethyl)phenyl)-...) enhance electrophilicity at the carbonyl group, accelerating nucleophilic attacks .

- Crystallinity Effects : Bulky substituents (e.g., 4-methoxybenzyl) disrupt packing efficiency, reducing melting points, while planar groups (e.g., phenyl) promote π-π interactions, improving crystal quality .

What are the best practices for troubleshooting failed crystallization attempts?

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to identify optimal nucleation conditions.

- Additive Use : Introduce co-crystallization agents (e.g., crown ethers) to template molecular alignment .

- Temperature Gradients : Slow cooling from supersaturated solutions enhances monocrystalline growth .

How can researchers validate the purity of this compound for pharmacological studies?

- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients.

- Elemental Analysis : Compare experimental C/H/N ratios (<0.3% deviation) with theoretical values .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 244.08) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.